molecular formula C10H12Br2O2 B11940149 1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene CAS No. 19965-41-4

1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene

Cat. No.: B11940149
CAS No.: 19965-41-4
M. Wt: 324.01 g/mol
InChI Key: OWYDPUOOCVUCTD-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene: is an organic compound with the molecular formula C10H12Br2O2 and a molecular weight of 324.014 g/mol . This compound is characterized by the presence of two bromine atoms, two methoxy groups, and two methyl groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene can be synthesized through the bromination of 1,4-dimethoxy-2,3-dimethylbenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromo-3,6-dimethoxy-4,5-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make the compound susceptible to nucleophilic attack, leading to the formation of various substituted derivatives. The methoxy groups enhance the electron density on the benzene ring, facilitating these reactions .

Comparison with Similar Compounds

Uniqueness: 1,2-Dibromo-3,6-dimethoxy-4,5-dimethylbenzene is unique due to the presence of both methoxy and bromine groups on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs. The methoxy groups enhance the electron density, making it more reactive in electrophilic aromatic substitution reactions .

Properties

CAS No.

19965-41-4

Molecular Formula

C10H12Br2O2

Molecular Weight

324.01 g/mol

IUPAC Name

1,2-dibromo-3,6-dimethoxy-4,5-dimethylbenzene

InChI

InChI=1S/C10H12Br2O2/c1-5-6(2)10(14-4)8(12)7(11)9(5)13-3/h1-4H3

InChI Key

OWYDPUOOCVUCTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)Br)Br)OC)C

Origin of Product

United States

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